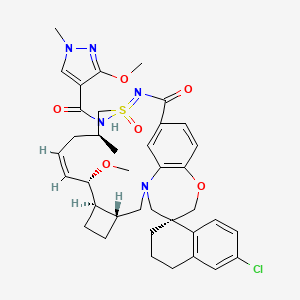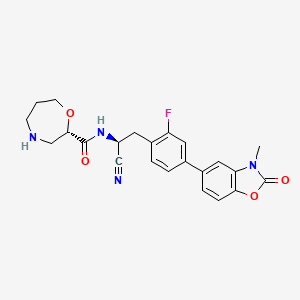
MSA-2-Pt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MSA-2-Pt is a compound that combines the DNA-damaging chemotherapeutic drug cisplatin with the stimulator of interferon genes (STING) agonist MSA-2. This combination creates a single molecular entity that has shown great potential as a multispecific small-molecule drug against various cancers, including pancreatic cancer . The compound leverages the DNA-damaging properties of cisplatin and the immune-activating properties of MSA-2 to enhance antitumor effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MSA-2-Pt involves the conjugation of cisplatin with MSA-2. The platinum salt-modified MSA-2 is synthesized due to the classic chemotherapeutic properties of platinum salts . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the combination of the two agents under controlled conditions to ensure the stability and efficacy of the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they would likely involve large-scale synthesis processes similar to those used for other platinum-based chemotherapeutic drugs. This would include stringent quality control measures to ensure the purity and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
MSA-2-Pt undergoes several types of chemical reactions, primarily driven by its components:
Oxidation and Reduction: The platinum component can undergo redox reactions, which are crucial for its DNA-damaging effects.
Substitution: The platinum center can participate in substitution reactions, which are essential for its interaction with DNA.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include various oxidizing and reducing agents, as well as solvents that facilitate the substitution reactions. The conditions typically involve controlled temperatures and pH levels to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include DNA adducts, which result from the interaction of the platinum component with DNA. These adducts are crucial for the compound’s antitumor effects .
Aplicaciones Científicas De Investigación
MSA-2-Pt has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
MSA-2-Pt exerts its effects through a combination of DNA damage and immune activation:
Immune Activation: The MSA-2 component activates the STING pathway, leading to the production of type I interferons and other cytokines that enhance the immune response against tumors.
Molecular Targets and Pathways: The primary molecular targets of this compound are DNA and the STING protein.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic drug that primarily induces DNA damage.
MSA-2: A non-nucleotide STING agonist that activates the STING pathway to enhance the immune response.
Uniqueness of MSA-2-Pt
This compound is unique in that it combines the properties of both cisplatin and MSA-2 into a single molecule. This dual functionality allows it to simultaneously induce DNA damage and activate the immune response, making it a potent anticancer agent .
Propiedades
Fórmula molecular |
C28H32N2O10PtS2 |
|---|---|
Peso molecular |
815.8 g/mol |
Nombre IUPAC |
azanide;4-(5,6-dimethoxy-1-benzothiophen-2-yl)-4-oxobutanoic acid;platinum(2+) |
InChI |
InChI=1S/2C14H14O5S.2H2N.Pt/c2*1-18-10-5-8-6-13(9(15)3-4-14(16)17)20-12(8)7-11(10)19-2;;;/h2*5-7H,3-4H2,1-2H3,(H,16,17);2*1H2;/q;;2*-1;+2 |
Clave InChI |
FXWZKGSPPNEUGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC.COC1=C(C=C2C(=C1)C=C(S2)C(=O)CCC(=O)O)OC.[NH2-].[NH2-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-](/img/structure/B12369912.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12369913.png)



![sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate](/img/structure/B12369946.png)

![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12369956.png)
![1-[[1-[(3-Chlorophenyl)methyl]triazol-4-yl]methyl]-2,3-dioxoindole-5-carboxamide](/img/structure/B12369961.png)
![disodium;[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12369971.png)

![azanium;[(2R,4S,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12369986.png)
